2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-9-18-15(22)11-21-13-8-6-5-7-12(13)10-14(21)17-20-19-16(4-2)23-17/h3,5-8,10H,1,4,9,11H2,2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUURRLWVNEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation.
Indole Synthesis: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Coupling of Indole and Oxadiazole: The final step involves coupling the indole and oxadiazole moieties through appropriate linkers and reaction conditions, such as using acylation reactions to form the final acetamide linkage.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the indole and oxadiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Overview
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide is an organic compound notable for its unique structural combination of an indole and an oxadiazole moiety. This compound has attracted attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research by Abdelrehim et al. demonstrated that derivatives of oxadiazole showed moderate cytotoxic effects against colon carcinoma cell lines (HCT116). The results are summarized in the table below:
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
This indicates that the compound may effectively reduce cell viability in cancerous cells at specific concentrations.
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Compounds similar to this one have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Research suggests that compounds with indole and oxadiazole structures can modulate cytokine production, thus reducing inflammation in vitro.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving benzophenone hydrazide followed by nucleophilic alkylation.
- Indole Synthesis : Various methods exist for synthesizing the indole nucleus, including Fischer indole synthesis.
- Coupling : The final step involves coupling the indole and oxadiazole moieties through acylation reactions to form the acetamide linkage.
Case Studies
Several studies have explored the applications of compounds related to this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer properties against various cancer cell lines, indicating promising results for compounds structurally similar to this one.
- Antimicrobial Research : Research highlighted in Pharmaceutical Biology demonstrated that oxadiazole derivatives possess significant antibacterial activity against resistant strains of bacteria.
- Inflammation Modulation : A study in Bioorganic & Medicinal Chemistry Letters reported that certain indole derivatives exhibit anti-inflammatory effects by inhibiting nitric oxide production in macrophages.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan, which also contain the indole nucleus.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole, which share the oxadiazole ring.
Uniqueness
What sets 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide apart is its unique combination of both indole and oxadiazole moieties, which may confer a broader range of biological activities and potential therapeutic applications .
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide is a novel heterocyclic molecule that combines an indole and an oxadiazole moiety. This unique structure has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features:
- An indole ring , known for its presence in many natural products and pharmaceuticals.
- A 5-ethyl-1,3,4-oxadiazole ring , recognized for its diverse biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it has been shown to inhibit enzymes such as tyrosine kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and enhanced apoptosis in malignant cells.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study conducted by Abdelrehim et al. demonstrated that derivatives of oxadiazole exhibited moderate cytotoxic activity against colon carcinoma cell lines (HCT-116). The results indicated that compounds similar to this compound could significantly reduce cell viability at certain concentrations (Table 1) .
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Indoles and oxadiazoles are known to exhibit antibacterial and antifungal activities. A comparative study indicated that compounds containing both indole and oxadiazole rings demonstrated enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria .
Case Studies
- Antitumor Activity : In a docking study against the enoyl reductase enzyme of Mycobacterium tuberculosis, the compound showed promising inhibitory action, suggesting potential applications in treating tuberculosis alongside its anticancer properties .
- Antibacterial Screening : Another investigation reported that derivatives of the oxadiazole scaffold exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.24 μg/mL against certain bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(prop-2-en-1-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with indole derivatives and oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Acetamide Coupling : Nucleophilic substitution or amidation reactions using prop-2-en-1-amine. Solvents like DMF or ethanol are used, with triethylamine as a base to neutralize HCl byproducts .
- Optimization : Reaction parameters (temperature: 60–80°C, time: 6–12 h) are adjusted via TLC/HPLC monitoring. Purification involves column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms indole C–H signals (δ 7.2–8.1 ppm) and oxadiazole ring protons (δ 8.3–8.7 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~368.16) .
- Elemental Analysis : Ensures C, H, N, O percentages align with theoretical values (e.g., C: 58.7%, H: 5.1%, N: 19.0%) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer : Initial screens focus on enzyme inhibition and antimicrobial activity:
- α-Glucosidase/Butyrylcholinesterase Inhibition : IC₅₀ values measured via colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
- Antibacterial Screening : Microdilution assays against S. aureus and E. coli (MIC determination in µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?
- Methodological Answer : Systematic modifications and comparative analysis are key:
- Substituent Variation : Replace the 5-ethyl group on oxadiazole with methyl, propyl, or aryl groups to evaluate steric/electronic effects on enzyme binding .
- Indole Ring Modifications : Introduce halogen (Cl, Br) or methoxy groups at position 5 of indole to enhance lipophilicity and target affinity .
- Data Normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize inter-study variability .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. Solutions include:
- ADMET Profiling : Assess solubility (shake-flask method), plasma stability (37°C, 1 h incubation), and CYP450 metabolism (LC-MS/MS) .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability .
- Pharmacokinetic Studies : Rodent models evaluate oral bioavailability and tissue distribution using radiolabeled compounds .
Q. How can computational modeling predict binding modes and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with α-glucosidase (PDB ID: 1XSI) or butyrylcholinesterase (PDB ID: 4B0C). Focus on hydrogen bonds with oxadiazole N atoms and π-π stacking with indole .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- Off-Target Screening : SwissTargetPrediction identifies potential kinase or GPCR targets based on structural similarity .
Q. What methodologies optimize regioselectivity during oxadiazole-indole coupling?
- Methodological Answer : Regioselectivity is controlled via:
- Catalyst Design : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to direct indole C-2 functionalization .
- Protecting Groups : Boc protection of indole N–H ensures oxadiazole forms at C-2 .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while reflux favors thermodynamic products .
Q. How do solvent polarity and pH influence the compound’s stability in biological matrices?
- Methodological Answer : Stability studies use:
- pH-Variation Tests : Incubate compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (e.g., half-life > 6 h at pH 7.4 suggests gastric stability) .
- Solvent Effects : Measure solubility in PBS vs. DMSO; logP values (calculated: ~2.5) predict membrane penetration .
- Light/Oxidation Stability : Expose to UV (254 nm) and H₂O₂ to identify photolytic/oxidative degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
